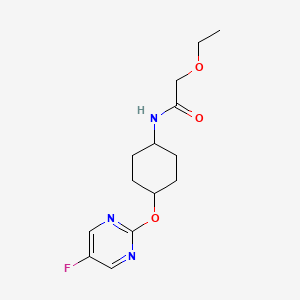
(E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential as BRAFV600E Inhibitors
- Aryl phenyl ureas with a 4-quinazolinoxy substituent, similar in structure to the compound , have been identified as potent inhibitors of mutant and wild-type BRAF kinase. Such compounds exhibit good pharmacokinetic properties and efficacy in mouse tumor xenograft models following oral dosing, highlighting their potential in cancer therapy (Holladay et al., 2011).
Synthesis and Biological Evaluation of Urea Derivatives
- Novel compounds with urea or bis-urea functionalities, including hydroxyphenyl or halogenphenyl substituents, have been synthesized and evaluated for biological activity. These compounds exhibit significant antiproliferative effects against various cancer cell lines, indicating their utility in the development of new anticancer drugs (Perković et al., 2016).
Role in Adenosine A3 Receptor Antagonism
- Research into isoquinoline and quinazoline urea derivatives has shown that these compounds can bind to human adenosine A3 receptors, acting as antagonists. This finding suggests their potential application in the study and treatment of conditions related to adenosine receptor activity, such as cardiovascular diseases and neurological disorders (van Muijlwijk-Koezen et al., 2000).
Inhibition of Orexin-1 Receptor
- A specific compound identified as a potent and selective orexin-1 receptor antagonist demonstrates the ability to attenuate stress-induced hyperarousal without inducing hypnotic effects. This highlights the compound's relevance in researching psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Gelation Properties in Silver(I) Complexes
- The gelation behavior of quinoline urea derivatives in the formation of Ag-complexes has been explored, indicating potential applications in the development of novel gelators and the study of their properties in various solvents (Braga et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-tert-butylphenylhydrazine with 2-methoxyethyl isocyanate to form the intermediate 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbohydrazide. This intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl carbamate, which is subsequently treated with (E)-N'-phenyl-N-(4-tert-butylphenyl)urea to yield the final product.", "Starting Materials": [ "4-tert-butylphenylhydrazine", "2-methoxyethyl isocyanate", "ethyl chloroformate", "(E)-N'-phenyl-N-(4-tert-butylphenyl)urea" ], "Reaction": [ "Step 1: Condensation of 4-tert-butylphenylhydrazine with 2-methoxyethyl isocyanate to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbohydrazide.", "Step 2: Reaction of 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbohydrazide with ethyl chloroformate to form the corresponding ethyl carbamate.", "Step 3: Treatment of the ethyl carbamate with (E)-N'-phenyl-N-(4-tert-butylphenyl)urea to yield the final product, (E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
Numéro CAS |
941895-02-9 |
Formule moléculaire |
C22H26N4O3 |
Poids moléculaire |
394.475 |
Nom IUPAC |
1-(4-tert-butylphenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C22H26N4O3/c1-22(2,3)15-9-11-16(12-10-15)23-20(27)25-19-17-7-5-6-8-18(17)24-21(28)26(19)13-14-29-4/h5-12H,13-14H2,1-4H3,(H2,23,25,27) |
Clé InChI |
XGPZKPCMTDMKEL-NCELDCMTSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCOC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



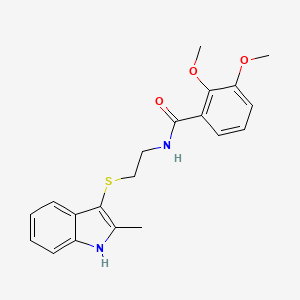
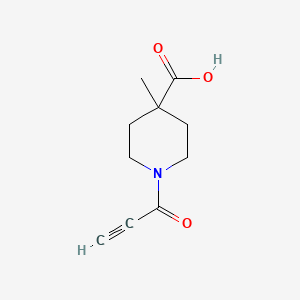
![N-[[2-(Hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methyl]prop-2-enamide](/img/structure/B2832600.png)
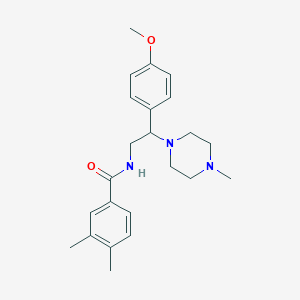
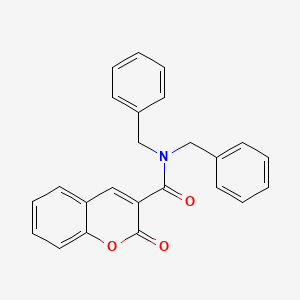

![methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2832604.png)
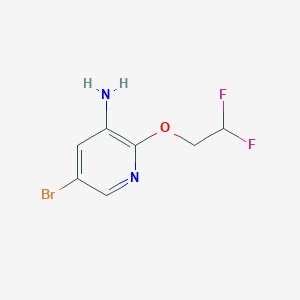
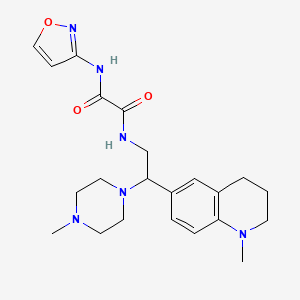

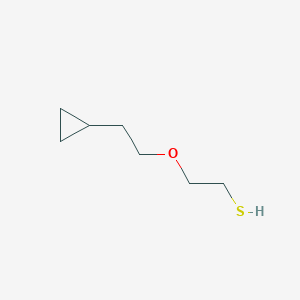
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2832614.png)
![4-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2832616.png)
